N-(4,6-dimethylpyrimidin-2-yl)-3-(1,1-dioxo-1,2-thiazolidin-2-yl)benzamide
Description
N-(4,6-dimethylpyrimidin-2-yl)-3-(1,1-dioxo-1,2-thiazolidin-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with dimethyl groups, a benzamide moiety, and a thiazolidine-2,4-dione ring. The combination of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.
Properties
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-3-(1,1-dioxo-1,2-thiazolidin-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-11-9-12(2)18-16(17-11)19-15(21)13-5-3-6-14(10-13)20-7-4-8-24(20,22)23/h3,5-6,9-10H,4,7-8H2,1-2H3,(H,17,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRGYFTFHDAPEQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)C2=CC(=CC=C2)N3CCCS3(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-3-(1,1-dioxo-1,2-thiazolidin-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and a urea derivative under acidic conditions.
Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a base.
Formation of the Thiazolidine-2,4-dione Ring: This ring is formed through a cyclization reaction involving a thiourea derivative and a carbonyl compound under basic conditions.
Coupling with Benzamide: The final step involves coupling the synthesized pyrimidine and thiazolidine-2,4-dione intermediates with a benzamide derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethylpyrimidin-2-yl)-3-(1,1-dioxo-1,2-thiazolidin-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
N-(4,6-dimethylpyrimidin-2-yl)-3-(1,1-dioxo-1,2-thiazolidin-2-yl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-3-(1,1-dioxo-1,2-thiazolidin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
N-(4,6-dimethylpyrimidin-2-yl)-3-(1,1-dioxo-1,2-thiazolidin-2-yl)benzamide can be compared with other similar compounds, such as:
N-(4,6-dimethylpyrimidin-2-yl)-3-(1,1-dioxo-1,2-thiazolidin-2-yl)benzene: Lacks the benzamide moiety, resulting in different chemical and biological properties.
N-(4,6-dimethylpyrimidin-2-yl)-3-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoic acid: Contains a carboxylic acid group instead of a benzamide group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
